

BRL-42715: A Potent β -Lactamase Inhibitor - A Comparative Guide

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Compound of Interest

Compound Name: BRL-42715

Cat. No.: B1260786

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This guide provides a comprehensive comparison of the β -lactamase inhibitor **BRL-42715** with other established inhibitors, supported by experimental data. **BRL-42715** is a penem antibiotic that acts as a potent inhibitor of a wide range of bacterial β -lactamases, enzymes that confer resistance to β -lactam antibiotics.

Performance Comparison: IC₅₀ Values

The inhibitory potential of **BRL-42715** is highlighted by its low 50% inhibitory concentration (IC₅₀) values against various β -lactamases. The concentration of **BRL-42715** required to reduce the initial rate of hydrolysis of most β -lactamase enzymes by 50% is remarkably low, often less than 0.01 $\mu\text{g/mL}$ [1]. This represents a 10- to 100-fold lower concentration than that required for other inhibitors like clavulanic acid[1].

For cephalosporinases, a class of β -lactamases that effectively hydrolyze cephalosporins, **BRL-42715** demonstrates exceptional inhibitory activity, with 50% inhibition values being less than 0.004 mg/L[2]. In a direct comparison, the inhibitory activity of **BRL-42715** against cephalosporinases from various bacteria was found to be 10,000 to 1,000,000-fold greater than that of clavulanic acid[3]. Furthermore, the I₅₀ for **BRL-42715** against the β -lactamase from *Shigella flexneri* UCSF-129 has been determined to be 0.0049 $\mu\text{g/mL}$.

The following tables summarize the IC₅₀ values of **BRL-42715** and comparator β -lactamase inhibitors against a selection of β -lactamases.

Table 1: IC50 Values of **BRL-42715** against various β -Lactamases

| β -Lactamase Source/Type | BRL-42715 IC50 |
|--------------------------------|-------------------------|
| Most β -Lactamases | < 0.01 $\mu\text{g/mL}$ |
| Cephalosporinases | < 0.004 mg/L |
| Shigella flexneri UCSF-129 | 0.0049 $\mu\text{g/mL}$ |

Table 2: Comparative IC50 Values of β -Lactamase Inhibitors against specific Class A Enzymes

| β -Lactamase | BRL-42715 IC50 (μM) | Clavulanic Acid IC50 (μM) | Sulbactam IC50 (μM) | Tazobactam IC50 (μM) |
|--------------------|----------------------------------|--|----------------------------------|-----------------------------------|
| TEM-1 | Significantly lower ¹ | 0.08 | 4.8 | 0.1 |
| SHV-1 | Significantly lower ¹ | 0.01 | 5.8 | 0.07 |

¹IC50 values for **BRL-42715** against TEM-1 and SHV-1 are reported to be 10- to 100-fold lower than those of clavulanate, tazobactam, and sulbactam[4].

Experimental Protocols

The determination of IC50 values for β -lactamase inhibitors is typically performed using a spectrophotometric assay with a chromogenic substrate, such as nitrocefin. The hydrolysis of nitrocefin by β -lactamase results in a color change that can be monitored over time.

Objective: To determine the concentration of a β -lactamase inhibitor required to reduce the enzymatic activity of a specific β -lactamase by 50%.

Materials:

- Purified β -lactamase enzyme
- β -lactamase inhibitor (e.g., **BRL-42715**)

- Chromogenic substrate (e.g., Nitrocefin)
- Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
- 96-well microplate
- Microplate reader

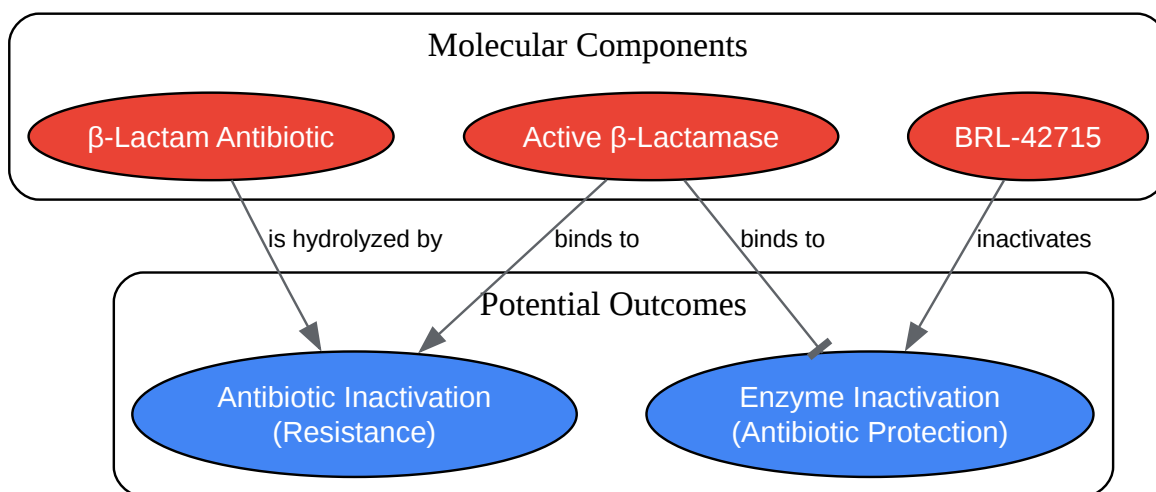
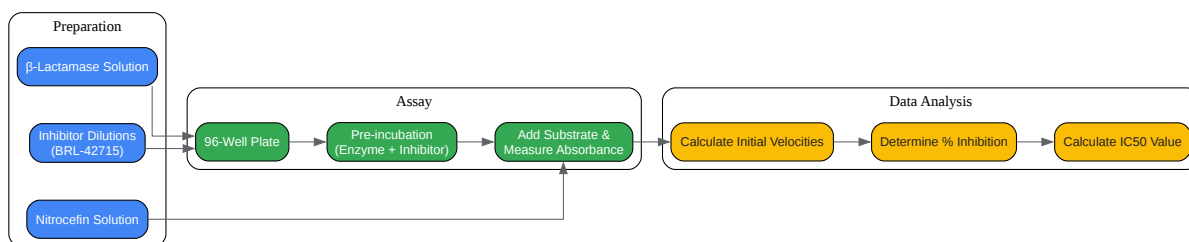
Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the purified β -lactamase in the assay buffer.
 - Prepare a series of dilutions of the β -lactamase inhibitor in the assay buffer.
 - Prepare a stock solution of nitrocefin in a suitable solvent (e.g., DMSO) and then dilute it in the assay buffer to the desired final concentration.
- Assay Setup:
 - In a 96-well microplate, add a fixed amount of the β -lactamase enzyme to each well.
 - Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor (100% activity) and wells with buffer only (background).
 - Pre-incubate the enzyme and inhibitor mixture for a specific period at a controlled temperature to allow for binding.
- Reaction Initiation and Measurement:
 - Initiate the enzymatic reaction by adding the nitrocefin solution to all wells.
 - Immediately begin monitoring the change in absorbance at the appropriate wavelength for the hydrolyzed nitrocefin (typically 486 nm) using a microplate reader. Measurements are taken at regular intervals over a set period.
- Data Analysis:

- Calculate the initial reaction velocity (rate of nitrocefin hydrolysis) for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
- Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- The IC₅₀ value is determined by fitting the data to a suitable dose-response curve and identifying the concentration at which 50% inhibition is achieved.

Visualizing the Workflow and Inhibition Logic

To further clarify the experimental process and the mechanism of action, the following diagrams are provided.



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